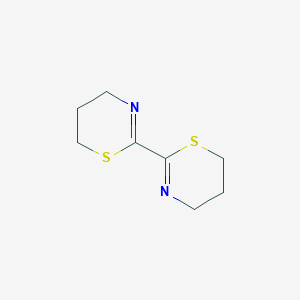
2,2'-Bi-4H-1,3-thiazine, 5,5',6,6'-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bi-4H-1,3-thiazine, 5,5’,6,6’-tetrahydro- is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazine family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-4H-1,3-thiazine, 5,5’,6,6’-tetrahydro- typically involves the reaction of appropriate thiazine precursors under controlled conditions. One common method involves the reaction of 5,5’,6,6’-tetrahydro-2,2’-bi-4H-1,3-thiazine with copper chloride (CuCl2) in a 95% ethanolic solution. The reaction is carried out in a 1:1.1 molar ratio, resulting in the formation of monomeric and dimeric crystals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,2’-Bi-4H-1,3-thiazine, 5,5’,6,6’-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazine ring.
科学研究应用
2,2’-Bi-4H-1,3-thiazine, 5,5’,6,6’-tetrahydro- has several scientific research applications:
作用机制
The mechanism of action of 2,2’-Bi-4H-1,3-thiazine, 5,5’,6,6’-tetrahydro- involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and inflammation pathways .
相似化合物的比较
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Another thiazine derivative with similar structural features.
2-Acetyl-2,3,5,6-tetrahydro-1,4-thiazine: A related compound with distinct functional groups and applications.
Uniqueness
2,2’-Bi-4H-1,3-thiazine, 5,5’,6,6’-tetrahydro- is unique due to its specific arrangement of nitrogen and sulfur atoms, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications .
属性
CAS 编号 |
41601-89-2 |
|---|---|
分子式 |
C8H12N2S2 |
分子量 |
200.3 g/mol |
IUPAC 名称 |
2-(5,6-dihydro-4H-1,3-thiazin-2-yl)-5,6-dihydro-4H-1,3-thiazine |
InChI |
InChI=1S/C8H12N2S2/c1-3-9-7(11-5-1)8-10-4-2-6-12-8/h1-6H2 |
InChI 键 |
UDJFWQITHYLDGU-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(SC1)C2=NCCCS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
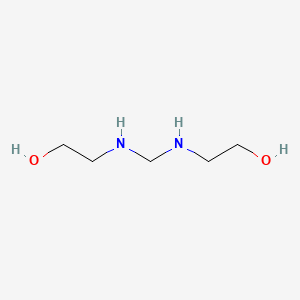
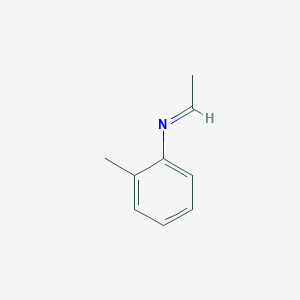
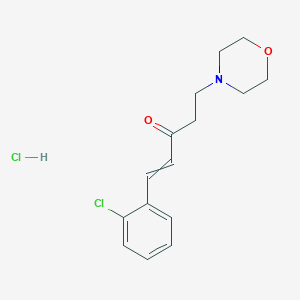
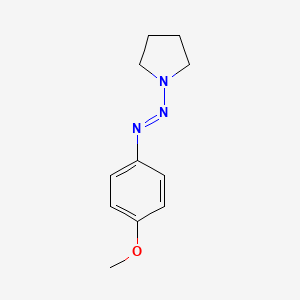

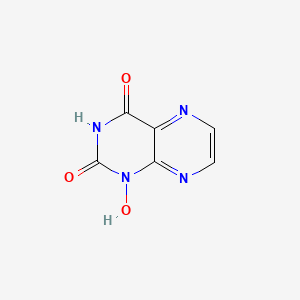
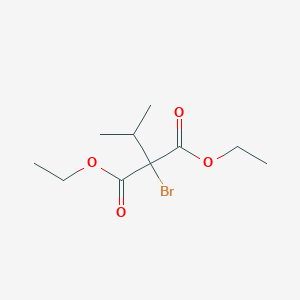
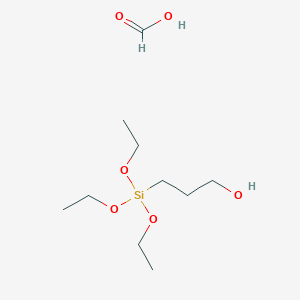
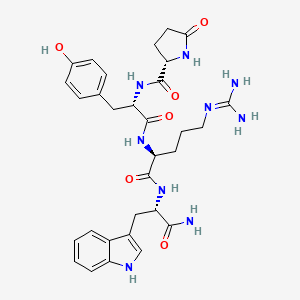
![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)
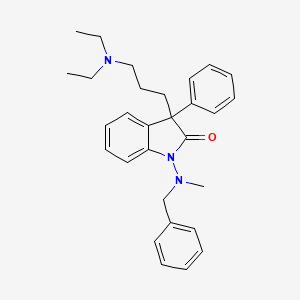
![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)
phosphanium chloride](/img/structure/B14673773.png)
